molecular formula C13H18ClNO2 B168710 Methyl 2-(piperidin-4-yl)benzoate hydrochloride CAS No. 170838-23-0

Methyl 2-(piperidin-4-yl)benzoate hydrochloride

Cat. No. B168710
M. Wt: 255.74 g/mol
InChI Key: OXRISMDMYBOCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is a chemical compound with the IUPAC name "methyl 2- (4-piperidinyl)benzoate hydrochloride" . It has a molecular weight of 255.74 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is 1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

DNA Interaction and Cellular Uptake

Research on Hoechst 33258 and its analogues, including compounds with piperidine structures, highlights their ability to bind to the minor groove of double-stranded DNA. This property is leveraged in fluorescent DNA staining for analyzing nuclear DNA content and chromosome structures in plant cell biology. Such compounds are valuable in studying cellular processes and molecular biology (Issar & Kakkar, 2013).

Pharmaceutical Precursor and Synthesis

Methyl-2-formyl benzoate, which shares a similar benzoate structure, is recognized for its diverse pharmacological activities. It acts as a precursor in the synthesis of compounds with antifungal, anticancer, and other properties. This highlights the potential of Methyl 2-(piperidin-4-yl)benzoate hydrochloride in drug development and organic synthesis (Farooq & Ngaini, 2019).

Neurochemical Interactions

Compounds like Lurasidone, which feature piperidine and benzisothiazole structures, demonstrate efficacy in treating psychotic and mood disorders. This suggests that Methyl 2-(piperidin-4-yl)benzoate hydrochloride could be explored for neurochemical interactions and potential therapeutic applications (Pompili et al., 2018).

Nucleophilic Aromatic Substitution

Studies on nucleophilic aromatic substitution, involving compounds with piperidine groups, offer insights into chemical synthesis processes. This research is relevant for understanding the reactivity and synthesis pathways of Methyl 2-(piperidin-4-yl)benzoate hydrochloride (Pietra & Vitali, 1972).

Safety And Hazards

“Methyl 2-(piperidin-4-yl)benzoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 2-piperidin-4-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRISMDMYBOCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperidin-4-yl)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.